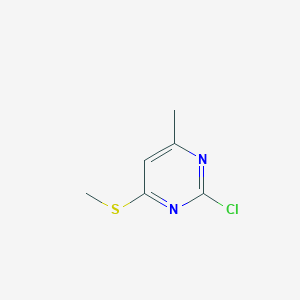

2-Chloro-4-methyl-6-(methylthio)pyrimidine

Vue d'ensemble

Description

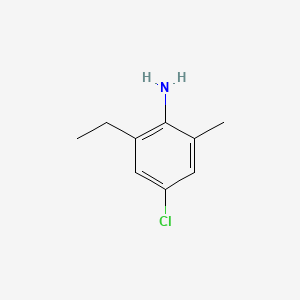

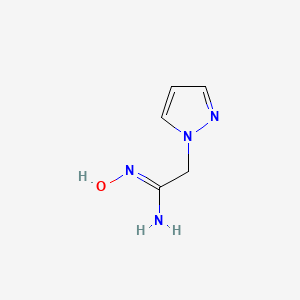

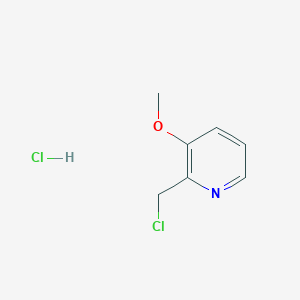

2-Chloro-4-methyl-6-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H6ClN3S . It is also known by other names such as 4-Pyrimidinamine, 6-chloro-2-(methylthio)- and 2-Pyrimidinamine, 4-chloro-6-methyl- . It is used as a building block in medicinal chemistry synthesis .

Synthesis Analysis

The synthesis of 2,4,6-trisubstituted pyrimidines involves the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material for sequential substitution under Suzuki conditions . Another method involves the use of organolithium reagents for regioselective synthesis of new pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-6-(methylthio)pyrimidine can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion. 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine, indicating that this reaction may be a general one .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-methyl-6-(methylthio)pyrimidine is 175.639 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-methyl-6-(methylthio)pyrimidine, focusing on six unique fields:

Medicinal Chemistry

2-Chloro-4-methyl-6-(methylthio)pyrimidine is widely used as a building block in medicinal chemistry. It plays a crucial role in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Its structural properties allow for the creation of molecules that can interact with specific biological targets, making it valuable in drug discovery and development .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to disrupt specific biochemical pathways in plants and pests makes it an effective component in formulations designed to protect crops from weeds and insects . This application helps in enhancing agricultural productivity and ensuring food security.

Material Science

2-Chloro-4-methyl-6-(methylthio)pyrimidine is also employed in material science for the development of advanced materials. It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and resistance to degradation . These materials have applications in various industries, including electronics and aerospace.

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis. It is used to create a wide range of organic molecules, including heterocyclic compounds that are important in various chemical reactions . Its reactivity and stability make it a valuable tool for chemists working on complex synthetic pathways.

Biochemical Research

In biochemical research, 2-Chloro-4-methyl-6-(methylthio)pyrimidine is used to study enzyme interactions and metabolic pathways. Its structure allows researchers to investigate how specific modifications affect enzyme activity and function . This research can lead to a better understanding of biological processes and the development of new therapeutic strategies.

Environmental Science

The compound is also applied in environmental science for the development of sensors and detection systems. Its chemical properties enable the creation of sensitive and selective sensors for detecting pollutants and hazardous substances in the environment . These sensors are crucial for monitoring and protecting environmental health.

Safety and Hazards

Orientations Futures

2-Chloro-4-methyl-6-(methylthio)pyrimidine has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid. It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . This suggests potential future directions in medicinal chemistry and drug discovery.

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

2-Chloro-4-methyl-6-(methylthio)pyrimidine is an alkylating agent that is reactive with nucleophiles such as amino groups . It can undergo Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors .

Pharmacokinetics

The molecular weight of the compound is 17465 Da , which is within the optimal range for oral bioavailability in drug design.

Result of Action

It’s known that pyrimidine derivatives can have a wide range of effects due to their ability to interact with various enzymes and receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s crucial to store and handle this compound under appropriate conditions to ensure its stability and effectiveness.

Propriétés

IUPAC Name |

2-chloro-4-methyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWCUQHONLZTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610275 | |

| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-6-(methylthio)pyrimidine | |

CAS RN |

89466-59-1 | |

| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)

![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)